(5Z)-5-(3-chlorobenzylidene)-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
The compound (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactions. The key steps include:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide.
Introduction of the benzodioxin moiety: This step involves the reaction of catechol with epichlorohydrin to form the 1,4-benzodioxin ring.
Coupling with the chlorophenyl group: The final step involves the condensation of the intermediate with 3-chlorobenzaldehyde under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
In biological research, the compound’s interactions with various biomolecules are of interest, particularly its potential as a ligand for enzyme inhibition.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the development of new materials and coatings.
Mechanism of Action
The mechanism by which (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes and receptors involved in various biological pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
- (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE
Uniqueness
The uniqueness of (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H12ClN3O3S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
(5Z)-5-[(3-chlorophenyl)methylidene]-2-(2,3-dihydro-1,4-benzodioxin-3-yl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H12ClN3O3S/c20-12-5-3-4-11(8-12)9-16-18(24)23-19(27-16)21-17(22-23)15-10-25-13-6-1-2-7-14(13)26-15/h1-9,15H,10H2/b16-9- |
InChI Key |
ICYIBZLUKGNOGC-SXGWCWSVSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)/C(=C/C5=CC(=CC=C5)Cl)/SC4=N3 |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN4C(=O)C(=CC5=CC(=CC=C5)Cl)SC4=N3 |
Origin of Product |
United States |
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